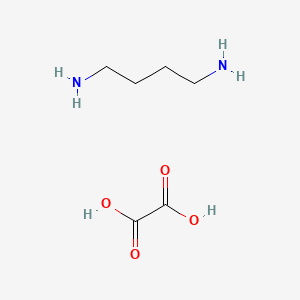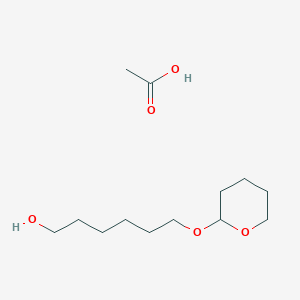![molecular formula C17H12N2O B14289721 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate CAS No. 138308-51-7](/img/structure/B14289721.png)
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazonium group, a phenylethynyl group, and a prop-1-en-1-olate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a phenylethynyl-substituted aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive diazonium group.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nucleophiles (e.g., hydroxide ions, halides) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, the formation of new chemical bonds, and the generation of reactive species that participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-phenylprop-1-en-1-olate: Similar structure but lacks the phenylethynyl group.
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate: Contains an octa-1,7-diyn-1-yl group instead of the phenylethynyl group.
Uniqueness
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties compared to other diazonium compounds. This uniqueness makes it valuable in specific applications where the phenylethynyl group plays a crucial role.
Propriétés
Numéro CAS |
138308-51-7 |
|---|---|
Formule moléculaire |
C17H12N2O |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-diazo-1-[2-(2-phenylethynyl)phenyl]propan-1-one |
InChI |
InChI=1S/C17H12N2O/c1-13(19-18)17(20)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3 |
Clé InChI |
AJJGOLFGGVUXPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=[N+]=[N-])C(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


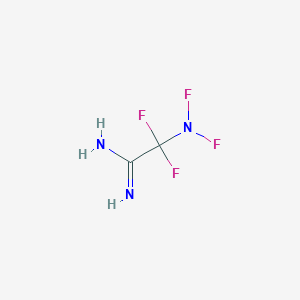
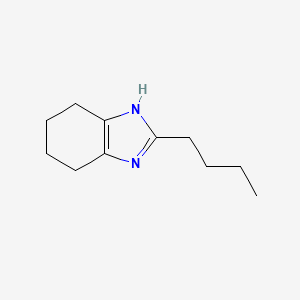
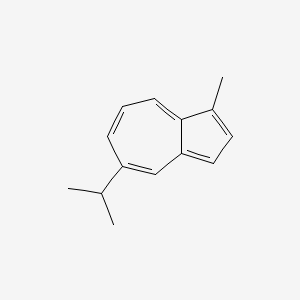
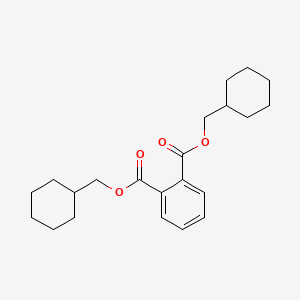
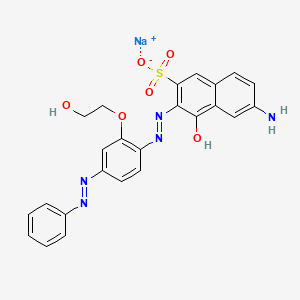
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)
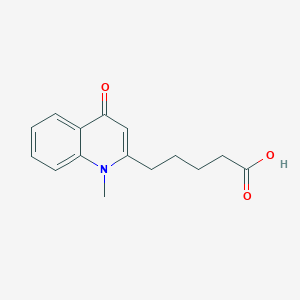
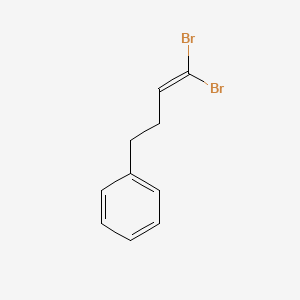
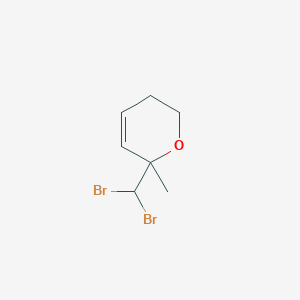
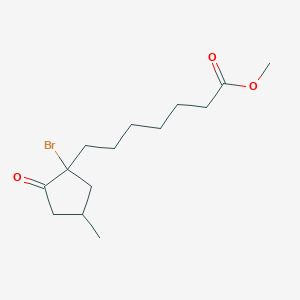
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)

